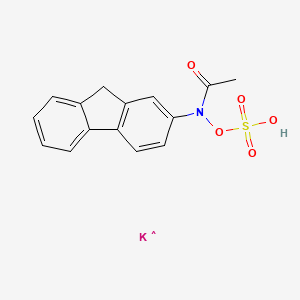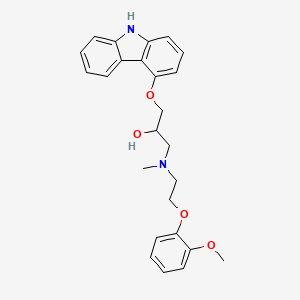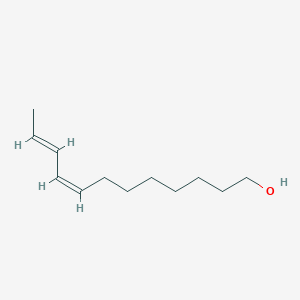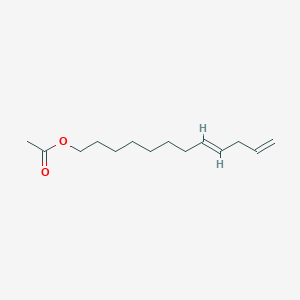
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is a type of chemical compound that belongs to the benzodiazepine family. Benzodiazepines are a group of drugs that are used to treat anxiety, insomnia, muscle spasms, seizures, and other conditions. This particular compound has been studied extensively for its potential applications in scientific research, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrido[1,4]benzodiazepines, including compounds similar to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, have been studied for their antidepressant activities. These compounds are synthesized from specific ketones with antidepressant activity (Netinant, Elrad, & Fayad, 2001).
- A study on the synthesis of 6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepines explored the reaction of similar compounds, highlighting the chemical mechanisms involved in their formation (Hara, Itoh, & Itoh, 1976).
- Research on the synthesis of 2-amino-3-hydroxy- and 2,3-diamino-3H-1,4-benzodiazepines provided insights into the preparation of compounds with different substituents, starting from similar 2-amino benzodiazepines (Gatta, Giudice, Simone, & Settimj, 1980).
Chemical and Biological Properties
- A study on the biological activity of various 1,4-benzodiazepine derivatives, including compounds structurally related to this compound, evaluated their potential as anxiolytics (Cortés-Cortés et al., 2007).
- The study of chlordiazepoxide metabolites in rats, which are structurally similar to the queried compound, provided insights into their pharmacokinetics and potential pharmacological effects (Schwartz, Vane, & Postma, 1968).
Advanced Applications and Technology Development
- New technology for synthesizing benzodiazepine derivatives, including methods relevant to compounds like this compound, has been developed. This research is significant for understanding the manufacturing process and potential industrial applications (Lyukshenko, Nikitin, & Morozhenko, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves the condensation of 2-amino-5-chlorobenzophenone with phenylacetic acid followed by cyclization with ammonium acetate. The resulting intermediate is then reduced with sodium borohydride to obtain the final product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "phenylacetic acid", "ammonium acetate", "sodium borohydride", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-chlorobenzophenone and phenylacetic acid in ethyl acetate and add hydrochloric acid to the mixture. Heat the mixture to reflux for 5 hours.", "Step 2: Add ammonium acetate to the mixture and continue heating to reflux for 3 hours.", "Step 3: Cool the mixture to room temperature and extract the product with methanol.", "Step 4: Dissolve the obtained intermediate in methanol and add sodium borohydride to the solution. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the mixture to quench the reaction and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product, (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine." ] } | |
Número CAS |
155452-87-2 |
Fórmula molecular |
C₂₃H₁₈ClN₃O₃ |
Peso molecular |
419.86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











